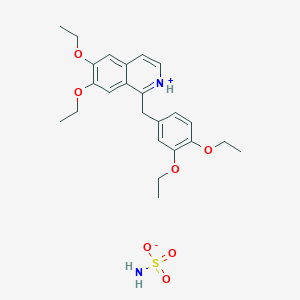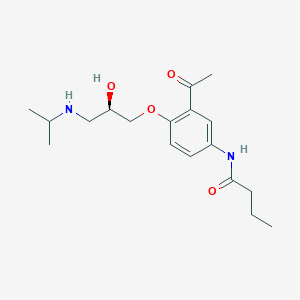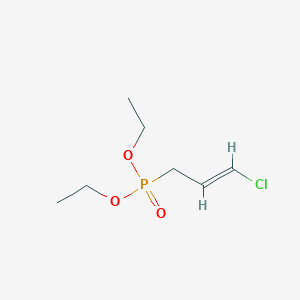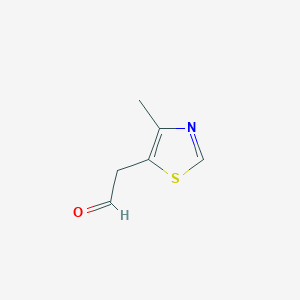
2-Amino-4-bromobenzamide
概要
説明
2-Amino-4-bromobenzamide, also known as 2-AB, is a synthetic organic compound with a wide range of applications in scientific research. It has been used to study the effects of protein-protein interactions, enzyme kinetics, and drug metabolism. It has also been used to study the effects of various drugs on the human body. In addition, 2-AB has been used to study the effects of various environmental contaminants on the environment. It is a versatile compound that has been used in a variety of research applications.
科学的研究の応用
Crystallography and Molecular Interactions :
- A study by Tothadi et al. (2013) examined halogen···halogen contacts in organic crystals, specifically in cocrystals of 4-bromobenzamide, which is structurally similar to 2-Amino-4-bromobenzamide. The research focused on understanding type I and type II halogen interactions, contributing to the field of crystal engineering and molecular design (Tothadi, Joseph, & Desiraju, 2013).
Dual Functional Behavior in Chemical Reactions :
- Cavalheiro et al. (2019) investigated the dual functionality of 1,2-bis(4-bromobenzamide)benzene, a compound structurally related to this compound. Depending on various conditions, this compound can act as a ligand or a reactant in chemical reactions, demonstrating the versatility of bromobenzamide derivatives in synthetic chemistry (Cavalheiro, Nobre, & Kessler, 2019).
Spectroscopic and Computational Studies :
- Mphahlele et al. (2017) conducted spectroscopic and X-ray crystallographic studies on N-unsubstituted 2-aminobenzamides, including 2-Amino-5-bromobenzamide. These studies provide insights into the molecular structures and hydrogen bonding characteristics, which are crucial for understanding the physical and chemical properties of these compounds (Mphahlele et al., 2017).
Synthesis of Organic Compounds :
- Research by Lee, Cho, & Song (2002) and Xu, Jiang, & Ma (2012) explores the synthesis of various organic compounds using bromobenzamide derivatives. These studies contribute to the development of new synthetic methodologies and the creation of novel organic molecules, highlighting the application of bromobenzamides in organic synthesis (Lee, Cho, & Song, 2002); (Xu, Jiang, & Ma, 2012).
Safety and Hazards
2-Amino-4-bromobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Acute Tox. 4 Oral and Skin Sens. 1 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and ensuring adequate ventilation .
作用機序
Target of Action
The primary targets of 2-Amino-4-bromobenzamide are currently unknown. This compound is a unique chemical provided for early discovery researchers
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Future research will aim to describe these effects in detail.
特性
IUPAC Name |
2-amino-4-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXMSVAQRRUVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550026 | |
| Record name | 2-Amino-4-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112253-70-0 | |
| Record name | 2-Amino-4-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-bromobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)





![Benzo[a]pyrene-d12](/img/structure/B107138.png)




